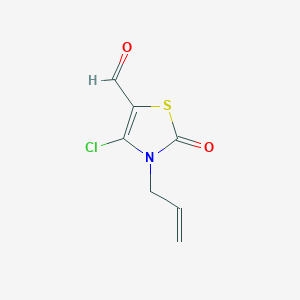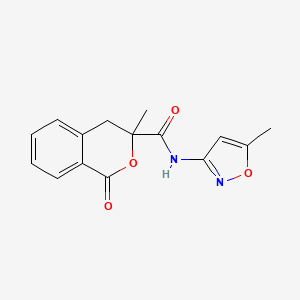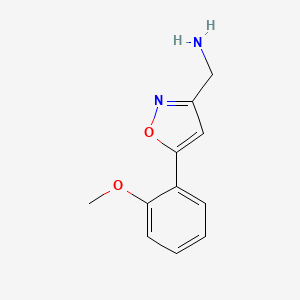
4-Chloro-2-oxo-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Vorbereitungsmethoden
The synthesis of 3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted thiazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium on carbon, and bases like potassium carbonate . Major products formed from these reactions include carboxylic acids, alcohols, and substituted thiazoles .
Wissenschaftliche Forschungsanwendungen
3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . This can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde can be compared with other thiazole derivatives such as:
4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde: Lacks the allyl group, which may affect its reactivity and biological activity.
3-allyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde: Lacks the chloro group, which may influence its chemical properties and applications.
The presence of both the allyl and chloro groups in 3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde makes it unique and potentially more versatile in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C7H6ClNO2S |
|---|---|
Molekulargewicht |
203.65 g/mol |
IUPAC-Name |
4-chloro-2-oxo-3-prop-2-enyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2S/c1-2-3-9-6(8)5(4-10)12-7(9)11/h2,4H,1,3H2 |
InChI-Schlüssel |
ZLFPSVFONFNTJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C(=C(SC1=O)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12123045.png)
![3-Cyclohexyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12123054.png)



![1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]-](/img/structure/B12123088.png)
![N-(2,3-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12123095.png)
![2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12123097.png)
![2-amino-1-benzyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123098.png)
![(2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B12123102.png)
![Benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]-](/img/structure/B12123105.png)

![Imidazo[1,2-a]pyridin-2-ylmethanethiol](/img/structure/B12123111.png)
![3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12123114.png)
